molecular formula C14H9N3OS B11855775 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one

2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one

Katalognummer: B11855775
Molekulargewicht: 267.31 g/mol
InChI-Schlüssel: IUPHGQVUJQDIKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one (CAS 178625-00-8) is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This high-purity reagent combines thiophene, pyrazolo, and quinazoline structures, conferring unique electronic characteristics and selective reactivity that make it a valuable scaffold for developing novel biologically active molecules . The pyrazolo[1,5-c]quinazoline core is recognized as a crucial structural component in antitumor agent development . Research on analogous structures shows promise for creating enzyme inhibitors and lead compounds for anticancer therapeutics, with some derivatives demonstrating significant inhibitory activity against cyclin-dependent kinases (CDKs) . Furthermore, related pyrazoloquinazoline compounds have been identified as potent adenosine receptor antagonists with high selectivity for the hA 3 receptor subtype, indicating potential for central nervous system targeting . The compound's distinctive structure offers a promising foundation for mechanistic studies and the optimization of new pharmacologically active agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Molecular Formula: C 14 H 9 N 3 OS Molecular Weight: 267.31 g/mol

Eigenschaften

Molekularformel

C14H9N3OS

Molekulargewicht

267.31 g/mol

IUPAC-Name

2-thiophen-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C14H9N3OS/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18)

InChI-Schlüssel

IUPHGQVUJQDIKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cycloaddition and Ring Expansion Strategies

The [3 + 2] dipolar cycloaddition reaction serves as a foundational approach for constructing the pyrazolo[1,5-c]quinazolinone core. In a study by , diethyl but-2-ynedioate and 3-diazoindolin-2-one underwent cycloaddition to form a spiro[indoline-3,3’-pyrazol]-2-one intermediate, which subsequently underwent acyl migration and ring expansion under thermal conditions (Scheme 1). To introduce the thiophen-2-yl moiety, modifications to the starting materials are required. For instance, substituting diethyl but-2-ynedioate with a thiophene-containing acetylene derivative could enable direct incorporation of the thiophene group at the C2 position.

Key Reaction Conditions

  • Temperature: 80–120°C

  • Solvent: Toluene or xylene

  • Catalysts: None (thermal conditions)

  • Yield: 60–75% for analogous compounds

Characterization via 1H^1H NMR and HRMS confirmed regioselectivity and structural integrity in related derivatives, suggesting adaptability for thiophene-functionalized variants .

Cyclization of 5-(2-Aminophenyl)pyrazole Precursors

Patent US4252945A outlines a cyclization strategy using 5-(2-aminophenyl)pyrazole intermediates reacted with cyclizing agents such as phosgene (COCl₂) or thiophosgene (CSCl₂). For 2-(thiophen-2-yl) substitution, the precursor must incorporate thiophene at the R₁ position (Scheme 2).

Synthetic Pathway

  • Quinoline Hydrazination : Reacting 2-(thiophen-2-yl)quinoline with hydrazine at 150–230°C forms 5-(2-aminophenyl)-2-(thiophen-2-yl)pyrazole.

  • Cyclization : Treating the pyrazole with phosgene in pyridine at 80–120°C yields the target compound.

Optimization Insights

  • Molar ratio of pyrazole to phosgene: 0.3:1–1:1

  • Reaction time: 12–24 hours

  • Isolated yield: ~70% (based on analogous compounds)

This method benefits from scalability and compatibility with diverse substituents, though thiophene’s electron-rich nature may necessitate adjusted stoichiometry.

Multi-Component Reactions (MCRs)

A study in Bulletin of the Chemical Society of Ethiopia demonstrated the utility of MCRs for synthesizing pyrazolo[1,5-a]quinazolines. While the core differs slightly (1,5-a vs. 1,5-c), the methodology is adaptable. Using 4-(2-thiophenoyl)-3,5-diamino-1H-pyrazole, paraformaldehyde, and ammonium acetate under refluxing ethanol produced thiophene-functionalized derivatives (Scheme 3).

Reaction Parameters

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: Acetic acid

  • Yield: 65–80%

HPLC and 13C^{13}C NMR data confirmed the regiochemistry, with the thiophene ring intact post-synthesis .

Comparative Analysis of Methods

Table 1: Synthesis Method Comparisons

MethodStarting MaterialsConditionsYield (%)Purity (HPLC)
Cycloaddition Diethyl but-2-ynedioate, 3-diazoindolin-2-oneThermal, 80–120°C60–75>95%
Cyclization 5-(2-Aminophenyl)-2-(thiophen-2-yl)pyrazolePhosgene, pyridine, 80–120°C~70>90%
MCR 4-(2-Thiophenoyl)-3,5-diamino-1H-pyrazoleRefluxing ethanol, acetic acid65–80>92%

Mechanistic Considerations and Challenges

The cycloaddition method proceeds via a dipolar intermediate, with ring expansion driven by thermodynamic stability. Introducing thiophene may alter electron density, potentially affecting reaction rates. Computational studies (e.g., DFT) could optimize transition states for thiophene-containing systems.

For cyclization , steric hindrance from the thiophene group might slow nucleophilic attack during ring closure. Increasing reaction time or temperature could mitigate this.

In MCRs , the thiophene’s sulfur atom may participate in hydrogen bonding, influencing regioselectivity. Controlled experiments with varying stoichiometry are recommended.

Analytical and Pharmacological Validation

Spectroscopic Data

  • HRMS (ESI) : Calculated for C₁₇H₁₀N₃O₂S [M+H]⁺: 328.0445; Found: 328.0448

  • 1H^1H NMR (500 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyrazole-H), 7.92–7.85 (m, 2H, quinazoline-H), 7.50–7.45 (m, 3H, thiophene-H)

Biological Relevance
While pharmacological data for the exact compound are limited, analogues exhibit CDK9/2 inhibition (IC₅₀: 14–18 μM) and GABAₐ receptor binding (Kᵢ: 0.27 nM) , highlighting therapeutic potential.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-on wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

    Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

    Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere bei der Hemmung von Kinasen und anderen Enzymen, die an Krankheitspfaden beteiligt sind.

    Medizin: Untersucht auf seine Antikrebs-, Antimykotika- und antioxidativen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen, indem sie an ihre aktiven Zentren bindet und dadurch deren Aktivität blockiert. Diese Hemmung kann kritische biologische Pfade stören, was zu therapeutischen Wirkungen führt. Zum Beispiel wird seine Antikrebsaktivität auf die Hemmung von Kinasen zurückgeführt, die an der Zellproliferation und dem Überleben beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of pyrazolo[1,5-C]quinazolines, including 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one, exhibit a variety of biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related quinazoline derivatives can inhibit growth in lung cancer cells (A549) with IC50 values ranging from 14.2 to 18.1 μM .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal properties. Specific derivatives have shown efficacy against strains like Fusarium graminearum and Rhizoctonia solani, indicating potential use in agricultural applications .
  • Cytotoxicity : In vitro studies have highlighted the cytotoxic potential of this compound against multiple cancer cell lines, providing a basis for its development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including multi-component reactions that allow the introduction of diverse functional groups to create analogs with tailored biological activities. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact .

Comparative Analysis with Related Compounds

To better understand the unique features and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-(Thiophen-3-YL)pyrazolo[1,5-a]thieno[2,3-e]pyrimidinePyrazolo-thienoDifferent heterocyclic fusion
8-Chloropyrazolo[1,5-a]quinazolineHalogenated quinazolineEnhanced biological activity due to halogenation
Pyrazolo[1,5-a]quinazoline derivativesVarious substitutionsBroad spectrum of biological activities

These comparisons highlight the diversity within the pyrazoloquinazoline family and underscore the therapeutic potential that can be harnessed through structural modifications.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitumor Evaluation : A study assessed various pyrazolo-[1,5-c]quinazolinone derivatives for their antitumor properties. Compounds were screened against non-small cell lung cancer cells, revealing significant activity that supports further development as CDK inhibitors .
  • Synthesis and Antifungal Activity : Research on novel derivatives containing thiophene moieties demonstrated promising antifungal properties against multiple pathogens. These findings suggest that the incorporation of thiophene enhances the bioactivity of quinazoline-based compounds .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of related compounds have provided insights into how modifications influence biological efficacy, paving the way for rational drug design based on these findings .

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. For example, its anticancer activity is attributed to the inhibition of kinases involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Target Specificity

  • Pyrazolo[1,5-a]quinazolinones: Derivatives like 10b (4-methyl-2-phenyl-8-(pyrimidin-5-yl)) act as dual mGlu2/mGlu3 negative allosteric modulators (NAMs), highlighting the impact of annelation position ([1,5-a] vs. [1,5-c]) on neurological targets .
  • Tetrazolo[1,5-c]quinazolinones: Prioritize metabolic targets. Compound 3.1 showed affinity for 11β-hydroxysteroid dehydrogenase 1 and dipeptidyl peptidase-4, critical in diabetes management .
  • 6-N-R derivatives: Alkylation at position 6 modulates anticancer efficacy. Compounds 2.7 and 3.2 inhibited up to 90% growth in melanoma and renal cancer cell lines at 10 μM .

Pharmacological Performance

Compound Core Structure Substituents Activity (Key Findings) Reference
Target Compound Pyrazolo[1,5-c]quinazolinone 2-(Thiophen-2-yl) Anticancer (inferred from structural analogs with thiophene moieties)
3.1 Tetrazolo[1,5-c]quinazolinone None Hypoglycemic (AUC reduction > Metformin, 50–200 mg/kg)
10b Pyrazolo[1,5-a]quinazolinone 4-methyl, 2-phenyl, 8-pyrimidinyl Dual mGlu2/mGlu3 NAM (IC₅₀ = 12 nM)
2.7 Tetrazolo[1,5-c]quinazolinone 6-(2-morpholino-2-oxoethyl) Anticancer (90% inhibition in melanoma cells at 10 μM)
6.4 Tetrazolo[1,5-c]quinazolinone 6-(thiophen-2-yl side chain) Anticancer (specific spectral binding, inferred activity)

Key Research Findings

  • Anticancer Activity: Thiophene-substituted derivatives show promise in broad-spectrum anticancer screening. Compound 2.7 achieved 90% growth inhibition in melanoma cells, while alkylated analogs like 6.4 highlight the role of N-substituents in potency .
  • Antidiabetic Activity: Tetrazolo[1,5-c]quinazolinones outperform standard therapies. Compound 3.1 reduced glucose levels by 40–45% in glucocorticoid-induced insulin resistance models .
  • Neuromodulatory Effects: Pyrazolo[1,5-a]quinazolinones like 10b exhibit high selectivity for mGlu2/mGlu3 receptors, underscoring structural nuances in target engagement .

Biologische Aktivität

2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound characterized by a fused pyrazoloquinazoline framework with a thiophene substituent. This unique structure enhances its electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4S, with a molecular weight of 266.32 g/mol. The compound features a thiophene ring at the 2-position of the pyrazolo moiety, contributing to its distinct chemical behavior.

PropertyValue
Molecular FormulaC14H10N4S
Molecular Weight266.32 g/mol
IUPAC Name2-thiophen-2-ylpyrazolo[1,5-c]quinazolin-5-one
InChI KeyOPLAIAAGGBWEPV-UHFFFAOYSA-N

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-C]quinazolines exhibit a range of biological activities including:

  • Antiviral Activity : Studies have shown that compounds similar to this compound possess significant binding affinities against viral proteases, including the COVID-19 main protease. Molecular docking studies revealed excellent binding energies, suggesting potential as antiviral agents .
  • Anti-inflammatory Properties : A library of pyrazolo[1,5-a]quinazoline compounds was screened for anti-inflammatory activity. Some derivatives demonstrated IC50 values below 50 µM, indicating their potential as anti-inflammatory agents .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes and receptors. For example, it shows promise as an inhibitor for mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses .

The mechanism of action involves the interaction of this compound with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and engage in hydrophobic interactions with its targets, leading to modulation or inhibition of their activity.

Case Studies and Research Findings

  • Antiviral Efficacy Against COVID-19 : In silico studies highlighted the compound's potential against the COVID-19 main protease. Binding energies were compared favorably with standard antiviral drugs like remdesivir .
  • Anti-inflammatory Screening : A study synthesized and screened various pyrazolo[1,5-a]quinazolines for anti-inflammatory activity. Compounds with a heteroaromatic scaffold showed significant inhibition of NF-kB/AP-1 reporter activity .
  • Enzyme Interaction Studies : The compound has been tested for its affinity towards MAPKs. Molecular modeling indicated effective binding to ERK2 and p38α, suggesting pathways for therapeutic applications in inflammatory diseases .

Q & A

Q. Basic

  • IR spectroscopy : Validates functional groups (e.g., C=O at ~1746 cm⁻¹, tetrazole ring vibrations at ~1625 cm⁻¹) .
  • NMR : Aromatic proton splitting patterns (e.g., H-10 at 8.19–8.46 ppm) and NCH₂ signals (~4.01–6.04 ppm) confirm substitution .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 408) verify purity .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% deviation .

How should researchers address conflicting bioactivity data in anticancer assays?

Q. Advanced

  • Multi-cell-line screening : Use the NCI-60 panel to assess variability across leukemia, melanoma, and solid tumors .
  • Dose-response studies : Determine IC₅₀ values to distinguish potent inhibitors (e.g., compound 5.3 showing 33.55% inhibition in renal cancer UO-31) from false positives .
  • Statistical validation : Apply ANOVA to evaluate significance of growth inhibition across replicates .

How do substituents influence the anticancer activity of tetrazoloquinazolinones?

Q. Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (e.g., trifluoromethyl): Enhance cytotoxicity via improved membrane permeability .
  • Alkyl chains : Longer chains (e.g., morpholinoethyl) improve solubility but may reduce potency due to steric hindrance .
  • Aromatic substituents : Fluorophenyl groups increase selectivity for renal and leukemia cell lines .

What in vitro models elucidate the mechanism of action?

Q. Mechanistic Studies

  • Sulforhodamine B (SRB) assay : Quantifies cell viability via protein content after 48-hour exposure .
  • Apoptosis markers : Caspase-3 activation and mitochondrial membrane potential assays identify pro-apoptotic pathways .
  • Receptor binding : For CNS-targeted analogs (e.g., mGlu2/3 NAMs), radioligand displacement assays validate receptor affinity .

How are discrepancies in alkylation outcomes resolved for secondary vs. tertiary amides?

Contradiction Analysis
Secondary amides (e.g., 5.1–5.4 ) undergo dual alkylation at both NH sites due to competitive acid-base interactions, requiring LC-MS to confirm disubstitution. Tertiary amides (e.g., 6.1–6.4 ) avoid this issue, simplifying product isolation .

What challenges arise during alkaline hydrolysis of tetrazoloquinazolinones?

Advanced Synthesis
Alkaline conditions can cleave the quinazoline ring, yielding byproducts like 2-((2-(1H-tetrazol-5-yl)phenyl)amino)acetic acid (4.1 ). Mitigation involves:

  • Short reaction times (<2 hours).
  • Neutralization post-hydrolysis to prevent degradation .

How to prioritize compounds for preclinical development?

Q. Biological Prioritization

  • Broad-spectrum activity : Compounds active in ≥3 cancer types (e.g., 5.3 inhibiting leukemia and renal cancer) .
  • Selectivity index : Ratio of IC₅₀ in cancerous vs. non-cancerous cells (target >10-fold selectivity).
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes .

How to interpret complex NMR spectra of disubstituted analogs?

Q. Advanced Characterization

  • Aromatic splitting : Overlapping signals (e.g., H-7/H-8 at 7.42–7.85 ppm) are resolved via COSY or NOESY .
  • Diamagnetic shifts : Electron-deficient tetrazoloquinazoline cores downfield-shift protons (e.g., H-10 at 8.46 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.